Cas no 957299-26-2 (4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole)

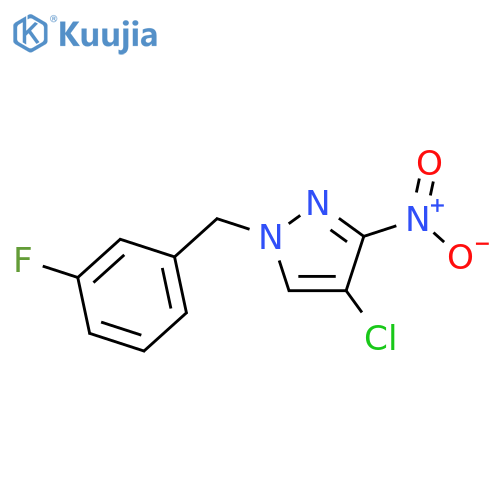

957299-26-2 structure

商品名:4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole

4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-1-(3-fluoro-benzyl)-3-nitro-1H-pyrazole

- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitropyrazole

- SR-01000282927-1

- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitro-pyrazole

- AG-664/42811473

- CCG-329475

- CS-0314387

- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitro-1H-pyrazole

- SR-01000282927

- STK304979

- 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole

- AKOS000314471

- 957299-26-2

- 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole

-

- MDL: MFCD04049221

- インチ: InChI=1S/C10H7ClFN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2

- InChIKey: OBLAGEQLNSUYKE-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)F)CN2C=C(C(=N2)[N+](=O)[O-])Cl

計算された属性

- せいみつぶんしりょう: 255.0210823Da

- どういたいしつりょう: 255.0210823Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 63.6Ų

4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C386848-50mg |

4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |

957299-26-2 | 50mg |

$ 70.00 | 2022-06-06 | ||

| Chemenu | CM530990-1g |

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |

957299-26-2 | 97% | 1g |

$281 | 2022-06-09 | |

| TRC | C386848-500mg |

4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |

957299-26-2 | 500mg |

$ 365.00 | 2022-06-06 | ||

| Chemenu | CM530990-5g |

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |

957299-26-2 | 97% | 5g |

$843 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385057-5g |

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |

957299-26-2 | 97% | 5g |

¥6997.00 | 2024-04-23 | |

| Crysdot LLC | CD11003271-5g |

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |

957299-26-2 | 97% | 5g |

$842 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385057-1g |

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |

957299-26-2 | 97% | 1g |

¥2929.00 | 2024-04-23 | |

| Crysdot LLC | CD11003271-10g |

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |

957299-26-2 | 97% | 10g |

$1240 | 2024-07-19 | |

| TRC | C386848-100mg |

4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |

957299-26-2 | 100mg |

$ 95.00 | 2022-06-06 | ||

| Ambeed | A747528-5g |

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |

957299-26-2 | 97% | 5g |

$806.0 | 2024-04-16 |

4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

957299-26-2 (4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:957299-26-2)4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole

清らかである:99%

はかる:5g

価格 ($):725.0